

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzohydrazide

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Compound of Interest

Compound Name: 4-Bromobenzohydrazide

Cat. No.: B182510

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Foreword: The Utility of a Well-Characterized Molecule

In the landscape of modern chemical and pharmaceutical research, the success of a project often hinges on a deep, fundamental understanding of the starting materials. **4-Bromobenzohydrazide** is a deceptively simple molecule, yet it serves as a critical cornerstone in the synthesis of a wide array of compounds with significant biological and material science applications. Its true value is unlocked only when its physicochemical properties are thoroughly characterized. This guide is designed to provide an in-depth, practical, and scientifically grounded exploration of **4-Bromobenzohydrazide**, moving beyond a simple data sheet to explain the causality behind its behavior and the methodologies used to measure its properties. The protocols and data presented herein are synthesized from established literature and best practices, intended to empower researchers to utilize this versatile compound with precision and confidence.

Molecular Identity and Structural Framework

4-Bromobenzohydrazide (CAS No. 5933-32-4) is an aromatic hydrazide derivative. Its structure is characterized by a benzene ring substituted with a bromine atom at the para position (C4) and a hydrazide group (-CONHNH₂) at the C1 position. This arrangement of a

halogen substituent and a reactive hydrazide moiety makes it a valuable intermediate in organic synthesis.

The bromine atom acts as a moderate deactivating group on the aromatic ring via induction but also directs incoming electrophiles to the ortho and para positions. More importantly, the hydrazide group is a potent nucleophile and a key functional handle for constructing larger, more complex molecules. It is frequently employed in the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, which are known scaffolds in medicinal chemistry.[1]

Core Molecular Identifiers

A consistent and accurate identification of a chemical entity is paramount for reproducibility in research. The following table summarizes the key identifiers for **4-Bromobenzohydrazide**.

| Identifier | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 5933-32-4 | [2][3] |
| Molecular Formula | C ₇ H ₇ BrN ₂ O | [2][3] |
| Molecular Weight | 215.05 g/mol | [4][5] |
| IUPAC Name | 4-bromobenzohydrazide | [4] |
| InChI | 1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | [3][4] |
| InChIKey | UYIMBYKIIMYFPS-UHFFFAOYSA-N | [3][4] |
| SMILES | <chem>NNC(=O)c1ccc(Br)cc1</chem> | [2][3] |

Crystal and Molecular Structure

X-ray diffraction studies reveal that **4-Bromobenzohydrazide** crystallizes in the monoclinic space group P2₁/a.[6][7] The crystal structure is stabilized by a network of intermolecular hydrogen bonds of the N-H...O and N-H...N types, which significantly influences its melting point and solubility characteristics.[6][7]

- Crystal System: Monoclinic
- Space Group: $P2_1/a$
- Unit Cell Dimensions: $a = 12.287(2) \text{ \AA}$, $b = 3.8287(5) \text{ \AA}$, $c = 16.0936(19) \text{ \AA}$, $\beta = 97.409^\circ$ [\[6\]](#)[\[7\]](#)

Caption: 2D Molecular Structure of **4-Bromobenzohydrazide**.

Core Physicochemical Properties: A Quantitative Overview

For the laboratory scientist, a rapid summary of key physical properties is essential for experimental design. The following table consolidates the most critical physicochemical data for **4-Bromobenzohydrazide**.

| Property | Value | Unit | Source(s) |
|---------------------------|-------------------------|------|---|
| Appearance | Light beige powder | - | [8] [9] |
| Melting Point | 165 - 169 | °C | [8] |
| Boiling Point (Predicted) | 353.2 | °C | [8] |
| Water Solubility | Slightly soluble | - | [8] [9] |
| Methanol Solubility | Soluble in hot methanol | - | [8] [9] |
| pKa (Predicted) | 12.09 ± 0.10 | - | [8] [9] |
| LogP (Predicted) | 1.053 - 1.28 | - | [2] [3] |

Experimental Determination of Key Properties

This section provides not just the data, but the scientific rationale and methodology behind the determination of these critical parameters. Understanding the "how" and "why" is crucial for troubleshooting and adapting procedures for novel derivatives.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental indicator of purity and is dictated by the strength of the crystal lattice. For **4-Bromobenzohydrazide**, the relatively high melting point of 165-169 °C is consistent with its planar aromatic structure and the extensive intermolecular hydrogen bonding observed in its crystal form.[8]

DSC is a superior method to traditional melting point apparatus as it provides quantitative data on thermal transitions.

- **Sample Preparation:** Accurately weigh 1-3 mg of **4-Bromobenzohydrazide** into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
- **Thermal Program:**
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
 - Record the heat flow as a function of temperature.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition. The peak temperature can also be reported.

Causality behind Experimental Choices:

- **Inert Atmosphere:** Prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is solely due to melting.
- **Controlled Ramp Rate:** A slow, controlled heating rate ensures thermal equilibrium throughout the sample, leading to a sharp, well-defined melting endotherm and an accurate onset temperature.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The solubility of **4-Bromobenzohydrazide** is a critical parameter for its use in synthesis (reaction medium selection) and in drug development (formulation). It is described as slightly soluble in water and soluble in hot methanol.[8][9] This is expected, as the polar hydrazide group can hydrogen bond with protic solvents, but the nonpolar bromophenyl ring limits its overall aqueous solubility.

- **Solvent Selection:** Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
- **Procedure:** To 1 mL of each solvent in a separate vial, add approximately 5-10 mg of **4-Bromobenzohydrazide**.
- **Observation:** Vortex each vial for 30 seconds. Observe for dissolution. If not fully dissolved, gently heat the protic solvents (e.g., water, methanol) to observe solubility at elevated temperatures.
- **Classification:** Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Causality behind Experimental Choices:

- **Solvent Spectrum:** Testing across a polarity range provides a comprehensive profile, guiding choices for reaction conditions, extraction, and purification (e.g., recrystallization).
- **Heating Step:** For compounds like this with strong crystal lattice energy, heating can provide the necessary energy to overcome intermolecular forces and facilitate dissolution, which is particularly useful for finding a suitable recrystallization solvent.

Acidity and Basicity: pKa

The predicted pKa of ~12.09 suggests that the N-H protons of the hydrazide group are weakly acidic.[8][9] The terminal -NH₂ group also has a basic character. Understanding the pKa is vital for predicting the compound's charge state at a given pH, which influences its solubility, reactivity, and biological interactions.

Caption: Protonation equilibrium of the terminal amine group.

- **Solution Preparation:** Prepare a ~0.01 M solution of **4-Bromobenzohydrazide** in a suitable solvent system (e.g., a water/methanol co-solvent to ensure solubility).
- **Titration Setup:** Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
- **Data Collection:** Record the pH of the solution after each addition of titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve.

Spectroscopic Fingerprint for Structural Verification

Spectroscopic data provides an unambiguous confirmation of the molecular structure. It is the primary method for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR provides information about the chemical environment of hydrogen atoms. For **4-Bromobenzohydrazide**, the spectrum is characterized by two doublets in the aromatic region, corresponding to the protons on the para-substituted benzene ring.[6]

- ^1H NMR (500 MHz, CD_3OD): δ 7.7 (d, 2H), 7.6 (d, 2H)[6]
 - The two signals arise from the AA'BB' spin system of the 1,4-disubstituted ring. The protons ortho to the carbonyl group (H-2/H-6) and the protons ortho to the bromine (H-3/H-5) are chemically distinct. The signals for the hydrazide N-H protons are often broad and may exchange with solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

- Key IR Absorptions (cm^{-1}):

- ~3300-3200: N-H stretching (from the -NHNH₂ group)
- ~3050: Aromatic C-H stretching
- ~1640: C=O stretching (Amide I band)
- ~1590: N-H bending (Amide II band)
- ~1100-1000: C-Br stretching
- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment.
- Sample Application: Place a small amount of the **4-Bromobenzohydrazide** powder onto the crystal.
- Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Causality behind Experimental Choices:

- ATR vs. KBr Pellet: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation compared to the traditional method of grinding the sample with KBr and pressing a pellet. This makes it ideal for routine quality control.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about fragmentation patterns. A key feature for **4-Bromobenzohydrazide** is the characteristic isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity.^[6]

- Expected Molecular Ion (M⁺): m/z 214 and 216^[6]

- Key Fragments: m/z 183/185 (loss of -NHNH₂) and m/z 155 (loss of -Br) are commonly observed.[\[4\]](#)[\[6\]](#)

Reactivity, Stability, and Safe Handling

Chemical Stability and Incompatibilities

4-Bromobenzohydrazide is chemically stable under standard ambient conditions (room temperature). However, it should be stored in a dark place under an inert atmosphere to prevent potential degradation over time.[\[8\]](#)[\[9\]](#)

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[\[10\]](#)
- Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides (NO_x), and hydrogen bromide gas.[\[10\]](#)

Synthetic Utility

The primary utility of **4-Bromobenzohydrazide** lies in its reactivity. The hydrazide moiety is a versatile functional group for building more complex molecules.

Caption: Key reaction pathways for **4-Bromobenzohydrazide**.

It is frequently used as a precursor for:

- N-Acylhydrazones: Through condensation reactions with various aldehydes and ketones.[\[11\]](#)
- 1,3,4-Oxadiazoles: Via cyclization reactions, often with reagents like DMF acting as a carbon source.[\[1\]](#) These heterocycles are prevalent in pharmacologically active compounds.

Safety and Handling

According to the Globally Harmonized System (GHS), **4-Bromobenzohydrazide** is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[4\]](#)
- Personal Protective Equipment (PPE):

- Hand Protection: Wear suitable chemical-resistant gloves.
- Eye Protection: Use safety glasses with side-shields or goggles.
- Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved N95 dust mask or higher.
- Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

Conclusion

4-Bromobenzohydrazide is more than a simple chemical intermediate; it is a well-defined molecular tool. Its distinct physicochemical properties—a stable, high-melting crystalline solid with moderate solubility and versatile reactivity centered on the hydrazide group—make it an invaluable building block in medicinal chemistry and materials science. A thorough understanding of its thermal behavior, spectroscopic signature, solubility, and reactivity profile, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the laboratory. The provided protocols and data serve as a validated starting point for its safe and effective application.

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